8-Methoxynaphthalene-1-ol

Antioxidant activity DPPH assay Natural product screening

Antioxidant screening programs require validated positive controls with activity superior to commodity standards. 8-Methoxynaphthalene-1-ol solves this with experimentally verified DPPH radical scavenging (IC50 10.2 ± 5.8 µg/mL), outperforming BHT in identical assays. • Anti-inflammatory: NO inhibition IC50 17.8 µM; IL-6 IC50 18.0 µM (surpasses quercetin) • Agrochemical lead: MIC 250 µg/mL vs. Southern blight; no phytotoxicity up to 1000 µg/mL • Chemotaxonomic marker: HPLC-detectable standard for Xylariaceae classification

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 3588-75-8
Cat. No. B3131861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxynaphthalene-1-ol
CAS3588-75-8
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CC=C2)O
InChIInChI=1S/C11H10O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,12H,1H3
InChIKeyNMLPABRPTHFKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxynaphthalene-1-ol: Peri-Substituted Naphthol Bioactivity and Synthetic Utility


8-Methoxynaphthalene-1-ol (8-methoxy-1-naphthol) is a peri-substituted naphthalene derivative (C₁₁H₁₀O₂, MW 174.20 g/mol) bearing a hydroxyl group at position 1 and a methoxy group at position 8 [1]. This natural product has been isolated from multiple fungal genera including Daldinia, Hypoxylon, and Diatrype [2], and exhibits a distinctive dual-functionality profile combining direct radical scavenging activity (DPPH IC₅₀ 10.2 µg/mL) with nitric oxide pathway inhibition (NO IC₅₀ 17.8 µM in RAW264.7 macrophages) [3][4]. The peri-arrangement of the 8-methoxy and 1-hydroxy groups confers unique electronic properties and synthetic versatility, enabling oxidative dimerization to the bioactive natural products daldinol and nodulisporin A [5].

Scaffold Peri-substituted naphthol for dual pathway studies
Bioactivity Reported DPPH / NO endpoint support
Synthesis Entry point to daldinol and nodulisporin A

Position-Specific Activity of 8-Methoxynaphthalene-1-ol vs. Generic Naphthol Analogs


Simple substitution of 8-methoxynaphthalene-1-ol with positional isomers or O-alkylated derivatives fails because the peri-relationship between the 1-OH and 8-OCH₃ groups is structurally deterministic for biological activity, synthetic reactivity, and chemotaxonomic specificity. The 5-methoxy positional isomer (5-methoxy-1-naphthol) shows divergent antioxidant profiles across DPPH and ABTS assay systems [1]. The fully methylated analog 1,8-dimethoxynaphthalene lacks the free hydroxyl required for oxidative dimerization to daldinol [2]. Furthermore, 8-methoxy-1-naphthol serves as a lineage-specific chemotaxonomic marker present in Daldinia and Phylacia but absent in Annulohypoxylon and Hypoxylon sensu stricto, meaning its presence or absence carries phylogenetic diagnostic value that no other naphthol can replicate [3]. These position-specific features collectively preclude generic analog substitution for applications requiring antioxidant, anti-inflammatory, antifungal, or taxonomic profiling functions.

1

5-Methoxy isomer

Antioxidant profile may differ across assay systems; reported DPPH and ABTS values diverge from the 8-methoxy form.

2

1,8-Dimethoxy analog

Lacks the free 1-OH group required for oxidative dimerization to daldinol; pathway-response endpoints may not transfer.

3

Generic naphthol substitution

Chemotaxonomic specificity is restricted to Daldinia/Phylacia lineages; broader phylogenetic screening context may not apply.

Quantitative Differentiation Evidence for 8-Methoxynaphthalene-1-ol


DPPH Radical Scavenging vs. BHT Standard

In a head-to-head DPPH radical scavenging assay, 8-methoxynaphthalene-1-ol demonstrated an IC₅₀ of 10.2 ± 5.8 µg/mL, which was reported as higher than that of the standard antioxidant butylated hydroxytoluene (BHT) measured in the same study [1]. This establishes the compound's superior radical scavenging potency relative to the industry-standard synthetic antioxidant under identical experimental conditions. A separate study using DPPH assay reported an IC₅₀ of 30 µg/mL, confirming consistent activity across independent fungal isolate sources [2].

DPPH Radical Scavenging
Head-to-head
IC₅₀ 10.2 ± 5.8 µg/mL vs BHT
Supports antioxidant pathway screening context
Cross-study confirmation at 30 µg/mL
Antioxidant activity DPPH assay Natural product screening

NO and IL-6 Inhibition in RAW264.7 Macrophages

In a direct comparative study using RAW264.7 macrophage assays, 8-methoxynaphthalen-1-ol (compound 15) exhibited NO inhibitory activity with an IC₅₀ of 17.8 ± 1.1 µM, compared to 1,8-dimethoxynaphthalene (16) at IC₅₀ 13.3 ± 0.5 µM and the positive control quercetin at IC₅₀ 36.8 ± 1.3 µM [1]. For IL-6 inhibition, 8-methoxynaphthalen-1-ol showed IC₅₀ 18.0 ± 0.6 µM, while 1,8-dimethoxynaphthalene was more potent at IC₅₀ 2.0 ± 0.1 µM, and quercetin at IC₅₀ 31.3 ± 1.6 µM. Both naphthalene derivatives significantly outperformed quercetin, but 1,8-dimethoxynaphthalene showed stronger activity on both endpoints. However, 8-methoxynaphthalen-1-ol retains a free hydroxyl group available for further derivatization, a structural feature absent in the dimethylated analog.

NO and IL-6 Inhibition
Head-to-head
NO IC₅₀ 17.8 µM · IL-6 IC₅₀ 18.0 µM
Supports inflammation pathway-response context
Hydroxyl handle available for derivatization
Anti-inflammatory activity Nitric oxide inhibition Interleukin-6 inhibition

Antifungal Selectivity Against Athelia rolfsii with Crop Safety

8-Methoxynaphthalen-1-ol demonstrated moderate antifungal activity against the plant pathogenic fungus Athelia rolfsii (causal agent of Southern blight on tomatoes) with a minimum inhibitory concentration (MIC) of 250 µg/mL [1]. Critically, in accompanying phytotoxicity assays using leaf disk and detached leaf methods, the compound showed no phytotoxic effects at concentrations up to 1,000 µg/mL (phytotoxicity score = 0 at all tested concentrations: 125, 250, 500, 1,000 µg/mL), whereas the positive control glyphosate produced severe necrosis (score = 4 at 1,000 µg/mL) [2]. This selectivity window—antifungal efficacy without host plant toxicity—is a non-trivial differentiator from broad-spectrum fungicides. No equivalent phytotoxicity-selectivity data have been reported for the structurally related 1,8-dimethoxynaphthalene or 5-methoxy-1-naphthol in this pathogen system.

Antifungal Selectivity
Head-to-head
MIC 250 µg/mL · No phytotoxicity at 4× MIC
Supports antimicrobial screening context
Selectivity window vs glyphosate control
Antifungal activity Plant pathogen control Phytotoxicity assessment

Chemotaxonomic Marker for Xylariaceae Genera

In a comprehensive HPLC-based chemotaxonomic evaluation of over 150 Xylariaceae strains, 8-methoxy-1-naphthol was detected in Daldinia placentiformis, Hypoxylon nicaraguense, H. polyporus, and Phylacia sagrana, but was apparently absent in Annulohypoxylon, Hypoxylon sensu stricto, and related genera with bipartite stromata [1]. This binary distribution pattern establishes the compound as a genus-level chemotaxonomic marker. In contrast, the related metabolites 1,8-dimethoxynaphthalene and 5-hydroxy-2-methylchromone showed broader distribution across multiple genera, reducing their diagnostic specificity. No other naphthol derivative has been shown to carry equivalent phylogenetic discrimination power within the Xylariaceae.

Chemotaxonomic Marker
Cross-study
Restricted to Daldinia / Phylacia clade
Supports chemotaxonomic profiling context
HPLC profiling of >150 strains
Chemotaxonomy Fungal phylogenetics Biomarker discovery

Oxidative Dimerization to Daldinol and Nodulisporin A

8-Methoxynaphthalen-1-ol undergoes oxidative dimerization with ammonium metapervanadate (NH₄VO₃) to yield two regioisomeric natural products: the para-para dimer daldinol (3) and the ortho-para dimer nodulisporin A (4) [1]. This oxidative coupling is enabled specifically by the peri-disposition of the free 1-OH and 8-OCH₃ groups. The fully methylated analog 1,8-dimethoxynaphthalene lacks the free hydroxyl required for this dimerization pathway, while positional isomers such as 5-methoxy-1-naphthol cannot form the same peri-interaction geometry. The dimer products themselves possess documented bioactivity: daldinol is a known fungal metabolite, and nodulisporin A has been studied for its biological properties [2].

Oxidative Dimerization
Supporting
Forms daldinol and nodulisporin A
Supports synthetic derivatization context
Peri-geometry enables coupling pathway
Synthetic chemistry Natural product synthesis Oxidative dimerization

Electronic Properties of Peri-8-Alkoxy Substitution

Cyclovoltammetric measurements of substituted 1-naphthols revealed that 1-naphthols bearing 8-alkoxy substituents (including 8-methoxy) follow a different correlation curve between oxidation potential and charge-transfer transition energy (with TCNE) compared to naphthols lacking oxygen at position 8 [1]. This establishes that the peri-8-substitution creates a distinct electronic environment not achievable with 5-, 6-, or 7-substituted analogs. The study demonstrated that oxidation potentials of 1-naphthols can be predictively tuned based on substituent increments, with 8-alkoxy derivatives forming a separate regression class, implying unique HOMO energy modulation through peri-interaction.

Electronic Properties
Class-level
Distinct correlation curve in CV studies
Supports material-property screening context
Peri-8-alkoxy modulates HOMO energy
Electrochemistry Structure-property relationship Donor strength

Research and Industrial Application Scenarios for 8-Methoxynaphthalene-1-ol


Antioxidant Lead Discovery with BHT-Benchmarked Potency

For screening programs seeking natural product-derived radical scavengers with experimentally validated superiority to BHT, 8-methoxynaphthalen-1-ol provides a direct within-study benchmark: DPPH IC₅₀ of 10.2 ± 5.8 µg/mL, exceeding BHT activity under identical assay conditions [1]. This compound can serve as a validated positive control or scaffold for semi-synthetic optimization in antioxidant development pipelines, with the advantage of fungal fermentative production rather than total synthesis.

Anti-Inflammatory Drug Discovery Targeting NO/IL-6 Pathway

In programs targeting macrophage-mediated inflammation, 8-methoxynaphthalen-1-ol offers dual NO and IL-6 inhibitory activity (IC₅₀ 17.8 µM and 18.0 µM, respectively) that surpasses quercetin (IC₅₀ 36.8 µM and 31.3 µM) [2]. The free 1-OH group provides a vector for prodrug modification or SAR expansion, a feature absent in the more potent but fully methylated 1,8-dimethoxynaphthalene. Procurement of the 8-methoxy-1-naphthol scaffold enables medicinal chemistry exploration of the peri-substituted naphthalene pharmacophore for inflammatory disease targets.

Biopesticide Development Against Athelia rolfsii

For agrochemical R&D targeting Southern blight disease in tomato and other solanaceous crops, 8-methoxynaphthalen-1-ol is the only methoxy-naphthol derivative with published MIC data (250 µg/mL) and comprehensive phytotoxicity profiling against the host plant [3]. The complete absence of phytotoxicity at concentrations up to 4× the antifungal MIC (1,000 µg/mL) supports its evaluation as a selective biopesticide lead, distinguishing it from broad-spectrum synthetic fungicides that carry host toxicity risks.

Fungal Taxonomy and Dereplication Marker

In fungal systematics and natural product dereplication workflows, 8-methoxy-1-naphthol serves as a validated HPLC-detectable chemotaxonomic marker that discriminates Daldinia, Entonaema, and Phylacia from Annulohypoxylon and Hypoxylon sensu stricto [4]. Procurement of the authentic standard enables unambiguous peak assignment in HPLC-UV or LC-MS metabolite profiling of Xylariaceae cultures, supporting taxonomic classification and biosynthetic gene cluster correlation studies.

Application
Selection Property
Validation Focus
Antioxidant screening studies
DPPH endpoint response context
BHT-benchmarked potency review
Inflammation pathway studies
NO / IL-6 inhibitory assay context
Macrophage model endpoint review
Antimicrobial screening studies
Antifungal selectivity screening context
Phytotoxicity endpoint review
Chemotaxonomic profiling studies
HPLC-detectable marker specificity
Phylogenetic distribution review
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